molecular formula C18H18FN3OS2 B2507502 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1788846-00-3

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2507502
CAS No.: 1788846-00-3
M. Wt: 375.48
InChI Key: KXQDGVZOXGTZSZ-UHFFFAOYSA-N
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Description

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.48. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The thiazole ring in 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This makes it a key player in various biochemical reactions.

Cellular Effects

Compounds with a thiazole ring have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The thiazole ring’s ability to undergo electrophilic and nucleophilic substitution suggests that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Other thiazole derivatives have shown potent antiviral activity at low concentrations .

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .

Transport and Distribution

Thiazole derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .

Subcellular Localization

The solubility properties of thiazole derivatives suggest that they may be able to cross cell membranes and localize within various cellular compartments .

Properties

IUPAC Name

5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDGVZOXGTZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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